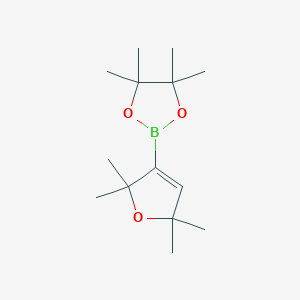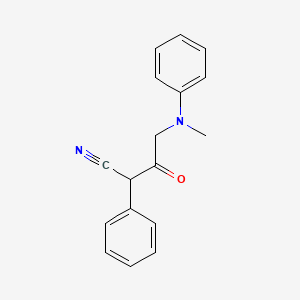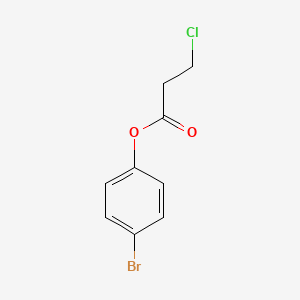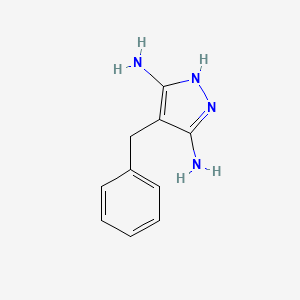
4-Bromomethyl-3-trifluoromethoxybenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromomethyl-3-trifluoromethoxybenzonitrile is an organic compound with the molecular formula C9H5BrF3N It is characterized by the presence of a bromomethyl group, a trifluoromethoxy group, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromomethyl-3-trifluoromethoxybenzonitrile typically involves the bromination of 3-trifluoromethoxybenzonitrile. One common method is the reaction of 3-trifluoromethoxybenzonitrile with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride or dichloromethane at elevated temperatures to facilitate the bromination process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Bromomethyl-3-trifluoromethoxybenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products
Nucleophilic Substitution: Formation of substituted benzonitriles.
Oxidation: Formation of 4-bromomethyl-3-trifluoromethoxybenzaldehyde or 4-bromomethyl-3-trifluoromethoxybenzoic acid.
Reduction: Formation of 4-bromomethyl-3-trifluoromethoxybenzylamine.
Scientific Research Applications
4-Bromomethyl-3-trifluoromethoxybenzonitrile has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of novel materials with specific properties, such as fluorinated polymers.
Medicinal Chemistry: It is explored for its potential use in the synthesis of pharmaceutical intermediates and active compounds.
Chemical Biology: The compound is used in the study of biological systems and the development of chemical probes.
Mechanism of Action
The mechanism of action of 4-Bromomethyl-3-trifluoromethoxybenzonitrile depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon center. In oxidation reactions, the trifluoromethoxy group can influence the electron density of the aromatic ring, affecting the reactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromomethyl-3-trifluoromethylbenzonitrile
- 4-Bromo-3-trifluoromethylbenzonitrile
- 4-Bromo-3-formylbenzonitrile
Uniqueness
4-Bromomethyl-3-trifluoromethoxybenzonitrile is unique due to the presence of both bromomethyl and trifluoromethoxy groups, which impart distinct chemical properties. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, making it valuable in various applications compared to its analogs.
Properties
Molecular Formula |
C9H5BrF3NO |
|---|---|
Molecular Weight |
280.04 g/mol |
IUPAC Name |
4-(bromomethyl)-3-(trifluoromethoxy)benzonitrile |
InChI |
InChI=1S/C9H5BrF3NO/c10-4-7-2-1-6(5-14)3-8(7)15-9(11,12)13/h1-3H,4H2 |
InChI Key |
OLCAMMCMQQXPGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C#N)OC(F)(F)F)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2,2-dimethyl-N-[(5-nitrothiophen-2-yl)methylideneamino]propanamide](/img/structure/B13992982.png)

![3-[(Phenylmethyl)thio]pyridine](/img/structure/B13992999.png)






